5-Methyl-4-[(E)-(2,4,5-trichlorophenyl)diazenyl]-2,4-dihydro-3H-pyrazol-3-one
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Overview
Description
5-Methyl-4-[(E)-(2,4,5-trichlorophenyl)diazenyl]-2,4-dihydro-3H-pyrazol-3-one is a compound that belongs to the class of azo dyes. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) attached to aromatic rings. This compound is notable for its vibrant color and has applications in various fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-4-[(E)-(2,4,5-trichlorophenyl)diazenyl]-2,4-dihydro-3H-pyrazol-3-one typically involves the diazotization of 2,4,5-trichloroaniline followed by coupling with 5-methyl-2,4-dihydro-3H-pyrazol-3-one. The reaction conditions often include acidic environments and controlled temperatures to ensure the stability of the diazonium salt and the efficiency of the coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale diazotization and coupling processes, utilizing automated systems to maintain precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-4-[(E)-(2,4,5-trichlorophenyl)diazenyl]-2,4-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction of the azo group can lead to the formation of corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid under controlled conditions.
Major Products Formed
Oxidation: Oxidized products may include quinones and other oxygenated derivatives.
Reduction: Reduction typically yields aromatic amines.
Substitution: Substituted products depend on the nature of the electrophile used.
Scientific Research Applications
5-Methyl-4-[(E)-(2,4,5-trichlorophenyl)diazenyl]-2,4-dihydro-3H-pyrazol-3-one has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a chromophore in dye chemistry.
Biology: Employed in staining techniques for microscopy and as a marker in various biological assays.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes for textiles, inks, and plastics
Mechanism of Action
The mechanism of action of 5-Methyl-4-[(E)-(2,4,5-trichlorophenyl)diazenyl]-2,4-dihydro-3H-pyrazol-3-one involves its interaction with biological molecules. The azo group can undergo reduction in vivo, leading to the formation of aromatic amines, which may interact with cellular components. These interactions can affect various molecular targets and pathways, including enzyme inhibition and DNA binding .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Fluoro-phenylazo)-3-methyl-4H-isoxazol-5-one
- 4-(3-Acetyl-phenylazo)-3-methyl-4H-isoxazol-5-one
- Dimethyl-[4-(5-methyl-thiazol-2-ylazo)-phenyl]-amine
- 4-(Benzothiazol-2-ylazo)-3-phenyl-2H-isoxazol-5-one
Uniqueness
5-Methyl-4-[(E)-(2,4,5-trichlorophenyl)diazenyl]-2,4-dihydro-3H-pyrazol-3-one is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct chemical and biological properties. Its trichlorophenyl group enhances its stability and reactivity compared to other azo dyes .
Properties
CAS No. |
62201-53-0 |
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Molecular Formula |
C10H7Cl3N4O |
Molecular Weight |
305.5 g/mol |
IUPAC Name |
3-methyl-4-[(2,4,5-trichlorophenyl)diazenyl]-1,4-dihydropyrazol-5-one |
InChI |
InChI=1S/C10H7Cl3N4O/c1-4-9(10(18)17-14-4)16-15-8-3-6(12)5(11)2-7(8)13/h2-3,9H,1H3,(H,17,18) |
InChI Key |
BVDWXLFQCFMDBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NNC(=O)C1N=NC2=CC(=C(C=C2Cl)Cl)Cl |
Origin of Product |
United States |
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